4-(Hydroxymethyl)benzonitrile

Description

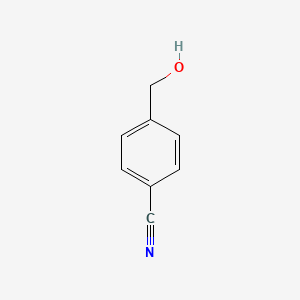

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAASLEJRGFPHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236331 | |

| Record name | p-Cyanobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-89-5 | |

| Record name | p-Cyanobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cyanobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)benzonitrile, a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its critical role as a key intermediate in the synthesis of notable pharmaceutical compounds.

Core Properties of this compound

This compound, also known as 4-cyanobenzyl alcohol, is a white to light yellow solid at room temperature. Its bifunctional nature, containing both a primary alcohol and a nitrile group on an aromatic ring, makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 874-89-5 | [1][2] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Melting Point | 39-43 °C (lit.) | [1] |

| Boiling Point | 203 °C at 53 Torr | [1] |

| Solubility | Insoluble in water | [1] |

| Appearance | White to light yellow solid | [1] |

| Density | 1.16±0.1 g/cm³ (Predicted) | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.53 (d, 2H), 7.38 (d, 2H), 4.65 (s, 2H) | [1] |

| ¹³C NMR | Data not explicitly found in searches, but would be a standard characterization technique. | |

| FT-IR | Specific peak assignments not found, but characteristic peaks would include: broad O-H stretch (~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C-O stretch (~1050 cm⁻¹), and aromatic C-H and C=C stretches. | [3][4] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 4-cyanobenzoic acid.

Experimental Protocol: Synthesis from 4-Cyanobenzoic Acid[1]

Materials:

-

4-Cyanobenzoic acid

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Borane-tetrahydrofuran (B86392) complex (BH₃·THF)

-

Tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a reaction flask, dissolve 4-cyanobenzoic acid (1.0 g, 6.8 mmol) in tetrahydrofuran (10 mL).

-

Slowly add boron trifluoride diethyl etherate (0.85 mL, 6.8 mmol) to the solution.

-

Add borane-tetrahydrofuran complex (1.0 M, 13.6 mL) dropwise to the reaction mixture at room temperature. No significant exotherm is typically observed.

-

Stir the reaction mixture continuously for 2 hours at room temperature.

-

Concentrate the reaction mixture under vacuum to remove the solvent.

-

Dissolve the obtained residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under vacuum to afford this compound as a white solid.

Expected Yield: Approximately 95% (0.900 g).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several commercially significant pharmaceutical drugs. Its ability to undergo further chemical transformations at both the hydroxyl and nitrile functionalities makes it a versatile precursor.

Intermediate in the Synthesis of Letrozole

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. The synthesis of a key intermediate for Letrozole, 4-(bromomethyl)benzonitrile, can be achieved from this compound. This bromo derivative is then reacted with 1,2,4-triazole.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)

-

Anhydrous carbon tetrachloride (CCl₄)

Procedure:

-

Dissolve this compound in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by light.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)benzonitrile, which can be purified by recrystallization.

Precursor to Crisaborole Intermediate

Crisaborole is a non-steroidal topical medication used for the treatment of atopic dermatitis. While direct synthesis from this compound is not the primary route, the structurally related 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) is a key intermediate. The synthesis of this intermediate often involves the reduction of the corresponding aldehyde, a reaction analogous to the synthesis of this compound itself. This highlights the importance of the hydroxymethylbenzonitrile scaffold in accessing complex pharmaceutical targets.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting material for the construction of complex drug molecules. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this important building block in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-cyanobenzyl alcohol (CAS No: 874-89-5). The information herein is curated for professionals in research and development, offering detailed data, experimental methodologies, and logical workflows pertinent to the application of this compound in scientific endeavors, particularly in the field of drug development.

Core Physicochemical Data

4-Cyanobenzyl alcohol, also known as 4-(hydroxymethyl)benzonitrile, is a bifunctional organic compound containing both a nitrile and a benzyl (B1604629) alcohol group.[1][2][3] These functional groups dictate its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2]

The quantitative physicochemical properties of 4-cyanobenzyl alcohol are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [1][2] |

| Molecular Weight | 133.15 g/mol | [2][4] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 32-36 °C / 39-43 °C | [2][4] |

| Boiling Point | 297.4 °C at 760 mmHg / 203 °C at 53 Torr | [1][4][5] |

| Density | 1.16 g/cm³ | [1][5] |

| Water Solubility | Insoluble | [2][6] |

| Flash Point | 133.6 °C (272.5 °F) / >110 °C (>230 °F) | [1][5][7] |

| pKa (Predicted) | 13.99 ± 0.10 | [4][6] |

| logP (Predicted) | 1.05 | [6] |

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties. These protocols are generalized from standard laboratory techniques.

The melting point is a critical indicator of a compound's purity.[8][9] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Apparatus:

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Protocol:

-

Sample Preparation: Ensure the 4-cyanobenzyl alcohol sample is completely dry and finely powdered.[11]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.[12]

-

Sample Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

-

Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to find an approximate range.[10]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[8]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[8]

For small sample volumes, the micro-boiling point or micro-reflux method is a convenient and accurate technique.[13][14]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Thermometer

-

Heating block or Thiele tube with heating oil[8]

-

Magnetic stirrer and small stir bar (optional, to prevent bumping)[14]

-

Capillary tube (sealed at one end)

Protocol:

-

Sample Preparation: Add approximately 0.5 mL of 4-cyanobenzyl alcohol to the test tube. If using a heating block, add a small magnetic stir bar.[14]

-

Apparatus Assembly: Place the test tube in the heating block or Thiele tube. Suspend a thermometer so that its bulb is just above the liquid surface, positioned to measure the vapor temperature.[14]

-

Heating: Begin heating the apparatus slowly. If using a stirrer, ensure gentle stirring.

-

Observation: Observe the sample as it heats. The boiling point is reached when the liquid is boiling and a "reflux ring" of condensing vapor is visible on the walls of the test tube, stable at the level of the thermometer bulb.[13][14]

-

Temperature Recording: Record the stable temperature shown on the thermometer. This is the experimental boiling point. Ensure the sample does not boil dry.[13]

The shake-flask method is the traditional and most common technique for determining the partition coefficient (logP) and can also be adapted for general solubility assessment.[15][16]

Apparatus:

-

Separatory funnel or sealed flasks

-

Mechanical shaker or agitator

-

Centrifuge (if necessary for phase separation)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

-

Solvent Preparation: Prepare the desired solvent (e.g., water, octanol (B41247), ethanol). For logP determination, use two immiscible solvents like octanol and water, mutually saturated by shaking them together for 24 hours and then separating the layers.[17]

-

Sample Addition: Accurately weigh a surplus amount of 4-cyanobenzyl alcohol and add it to a flask containing a known volume of the solvent.[16]

-

Equilibration: Seal the flask and place it in a mechanical shaker, typically in a temperature-controlled environment (e.g., 25 °C), for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: After shaking, allow the mixture to stand undisturbed for a prolonged period (e.g., 24 hours) to allow for complete phase separation. If an emulsion persists, centrifugation may be required.

-

Sample Analysis: Carefully withdraw an aliquot from the liquid phase, ensuring no undissolved solid is included. Dilute the sample as necessary and measure the concentration of 4-cyanobenzyl alcohol using a pre-calibrated analytical method.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with protonation state.[15][18]

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa

-

Volumetric flasks and cuvettes

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-cyanobenzyl alcohol in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Sample Preparation: Prepare a series of solutions by adding a small, constant volume of the stock solution to a set of volumetric flasks, each containing a different buffer solution. Dilute to the mark with the respective buffer.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH) to identify the analytical wavelength (λmax) where the absorbance difference is greatest.

-

Absorbance Measurement: Measure the absorbance of each buffered sample at the chosen analytical wavelength.

-

Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of the sigmoid curve.[15] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of 4-cyanobenzyl alcohol.

References

- 1. 874-89-5 4-Cyanobenzyl alcohol 4-Cyanobenzyl alcohol - CAS Database [chemnet.com]

- 2. 4-Cyanobenzyl alcohol, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-(羟甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 874-89-5 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. 4-(羟甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. westlab.com [westlab.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. agilent.com [agilent.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Solubility Profile of 4-(Hydroxymethyl)benzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Hydroxymethyl)benzonitrile, a versatile intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the molecule's structural attributes and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific applications. This guide is intended to be an essential resource for professionals in chemical research and drug development, where a thorough understanding of solubility is paramount for reaction optimization, purification processes, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties offer insights into the molecule's behavior and its likely interactions with various solvents.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Melting Point | 39-43 °C | [1] |

| Boiling Point | 297.4 °C at 760 mmHg | [1] |

| Appearance | White to light yellow solid | [2] |

| Water Solubility | Insoluble | [1][2] |

Qualitative Solubility Profile

The molecular structure of this compound incorporates both polar and non-polar functionalities, which dictates its solubility in different organic solvents. The key structural features influencing its solubility are:

-

Polar Moieties: The nitrile (-C≡N) group and the hydroxyl (-OH) group are polar and capable of forming hydrogen bonds.

-

Non-Polar Moiety: The benzene (B151609) ring is non-polar.

This combination suggests that the solubility of this compound will be significantly influenced by the polarity of the solvent. Based on the principle of "like dissolves like" and the known solubility of structurally similar compounds such as benzyl (B1604629) alcohol and benzonitrile, a qualitative solubility profile is proposed in Table 2. Benzyl alcohol is moderately soluble in water and highly soluble in many organic solvents[3][4][5][6][7]. Benzonitrile is slightly soluble in water but very soluble in non-polar organic solvents and partially miscible with alcohols[8][9][10][11].

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727) | Soluble | The polar hydroxyl group of methanol can form hydrogen bonds with both the hydroxyl and nitrile groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds[12]. |

| Acetone (B3395972) | Soluble | The polar carbonyl group of acetone can interact with the polar functional groups of the solute. | |

| Ethyl Acetate | Soluble | The ester group provides sufficient polarity to dissolve the solute. | |

| Chlorinated | Dichloromethane (B109758) | Very Soluble | The polarity of dichloromethane is well-suited for compounds with a mix of polar and non-polar characteristics. |

| Chloroform | Very Soluble | Similar to dichloromethane, its polarity is expected to effectively solvate the molecule. | |

| Non-Polar | Toluene (B28343) | Sparingly Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but it may not effectively solvate the polar groups. |

| Hexane (B92381) | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar hydroxyl and nitrile groups. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following section details a gravimetric method for determining the solubility of this compound in various organic solvents at different temperatures.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at specified temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dishes or vials containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

Once the solvent has completely evaporated, allow the dishes or vials to cool to room temperature in a desiccator.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100

Solubility (mol/L) = (Mass of solute in g / Molecular weight of solute) / Volume of solvent in L

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 874-89-5 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzylalkohol – Möller Chemie [moellerchemie.com]

- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. BENZYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 10. BENZONITRILE - Ataman Kimya [atamanchemicals.com]

- 11. atamankimya.com [atamankimya.com]

- 12. gchemglobal.com [gchemglobal.com]

Spectral Analysis of 4-(Hydroxymethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the organic compound 4-(Hydroxymethyl)benzonitrile. It includes available nuclear magnetic resonance (NMR) data, and outlines the standard experimental protocols for acquiring NMR, infrared (IR), and mass spectrometry (MS) data for a solid organic compound of this nature. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data

The characterization of this compound relies on several key spectroscopic techniques. While a comprehensive dataset is not publicly available through standard databases, the following provides known spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Data

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.53 | Doublet | 2H | Ar-H |

| 7.38 | Doublet | 2H | Ar-H |

| 4.65 | Singlet | 2H | -CH₂- |

Note: Data acquired in CDCl₃ at 400 MHz.

¹³C NMR Data

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific peak list for this compound is not available, the expected characteristic absorption bands would include:

-

~3400 cm⁻¹ (broad): O-H stretch of the alcohol functional group.

-

~3030 cm⁻¹: C-H stretch of the aromatic ring.

-

~2230 cm⁻¹: C≡N stretch of the nitrile functional group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1050 cm⁻¹: C-O stretch of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 133.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 133. Key fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and cleavage of the aromatic ring. A detailed experimental mass spectrum is not publicly available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

A small amount of the solid this compound is introduced into the mass spectrometer via a direct insertion probe.

-

The probe is heated to volatilize the sample into the ion source.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Interpreting the 1H NMR spectrum of 4-(hydroxymethyl)benzonitrile

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(hydroxymethyl)benzonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of analytical techniques for compound characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. This guide provides a detailed interpretation of the proton NMR (¹H NMR) spectrum of this compound, a versatile bifunctional molecule.

Data Presentation

The ¹H NMR spectral data for this compound is summarized in the table below. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.

| Signal | Chemical Shift (δ) [ppm] | Integration | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| a | 7.60-7.58 | 2H | Doublet (d) | 8.1 | Ar-H (ortho to -CN) |

| b | 7.45-7.43 | 2H | Doublet (d) | 8.1 | Ar-H (ortho to -CH₂OH) |

| c | 4.73 | 2H | Singlet (s) | - | -CH₂- |

| d | 2.69 | 1H | Singlet (s) | - | -OH |

Spectral Interpretation

The ¹H NMR spectrum of this compound presents four distinct signals, corresponding to the four unique proton environments in the molecule.

-

Aromatic Protons: The disubstituted benzene (B151609) ring gives rise to two signals in the aromatic region. The protons ortho to the electron-withdrawing nitrile group are deshielded and appear further downfield as a doublet at approximately 7.60-7.58 ppm.[1] The protons ortho to the hydroxymethyl group are slightly more shielded and resonate as a doublet at around 7.45-7.43 ppm.[1] The coupling constant of 8.1 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.[1]

-

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) are chemically equivalent and, due to the absence of adjacent protons, appear as a sharp singlet at approximately 4.73 ppm.[1] Another source reports this singlet at 4.65 ppm.[2]

-

Hydroxyl Proton: The proton of the hydroxyl group (-OH) is observed as a broad singlet at around 2.69 ppm.[1] The chemical shift of hydroxyl protons can be variable and is dependent on factors such as concentration and temperature.

Logical Relationships of ¹H NMR Signals

The following diagram illustrates the structure of this compound and the correlation between the different proton environments and their corresponding signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound and its assigned ¹H NMR signals.

Experimental Protocols

A general protocol for acquiring the ¹H NMR spectrum of a small organic molecule like this compound is as follows:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Deuterated solvents are used to avoid large solvent signals in the spectrum.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0 ppm and serves as a reference point for chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.[4]

-

The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

A standard one-pulse experiment is usually sufficient for acquiring a simple ¹H NMR spectrum.

-

Key acquisition parameters to be set include:

-

Number of scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

-

Spectral width: A typical spectral width for ¹H NMR is -2 to 12 ppm.

-

3. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is then phased and the baseline is corrected.

-

The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm).

-

The signals are integrated to determine the relative number of protons giving rise to each signal.[3]

-

The multiplicity (e.g., singlet, doublet, triplet) and coupling constants are determined from the splitting patterns of the signals.

This comprehensive guide provides the necessary data and protocols for the interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for researchers in the field of chemistry and drug development.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)benzonitrile, also known as 4-cyanobenzyl alcohol, is a versatile bifunctional organic compound featuring both a hydroxymethyl and a nitrile group attached to a benzene (B151609) ring. This unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core characteristics, including its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to light yellow solid at room temperature and is insoluble in water.[1][2][3] It is crucial to handle this compound with appropriate safety measures, as it is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO | [1][6] |

| Molecular Weight | 133.15 g/mol | [1][6] |

| CAS Number | 874-89-5 | [1][6] |

| Appearance | White to light yellow solid | [1][3] |

| Melting Point | 39-43 °C | [1][2][6] |

| Boiling Point | 203 °C (at 53 Torr) 297.4 °C (at 760 mmHg) | [1][2][6] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Water Solubility | Insoluble | [1][2][3] |

| Flash Point | >110 °C (>230 °F) | [1][4] |

| pKa | 13.99 ± 0.10 (Predicted) | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts (Solvent) | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.60-7.58 (d, J = 8.1 Hz, 2H, Ar-H), 7.45-7.43 (d, J = 8.1 Hz, 2H, Ar-H), 4.73 (s, 2H, OCH₂), 2.69 (s, 1H, OH) | [7] |

| ¹³C NMR | (101 MHz, CDCl₃) δ 139.3 (Ar-C), 131.1 (Ar-C), 128.1 (Ar-C), 120.9 (Ar-C), 64.0 (OCH₂) | [7] |

| IR, Mass Spec | Available through various chemical suppliers and databases. | [8] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, including the reduction of 4-cyanobenzoic acid or the hydrosilylation of 4-cyanobenzaldehyde.[1][4] A common and high-yield laboratory-scale synthesis involves the reduction of 4-cyanobenzoic acid using a borane-tetrahydrofuran (B86392) complex.

Experimental Protocol: Reduction of 4-Cyanobenzoic Acid

This protocol describes the synthesis of this compound from 4-cyanobenzoic acid with a high yield.[1]

Materials:

-

4-Cyanobenzoic acid

-

Boron trifluoride diethyl etherate

-

Borane-tetrahydrofuran complex (1.0 M solution)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-cyanobenzoic acid (1.0 g, 6.8 mmol) in anhydrous tetrahydrofuran (10 mL).

-

Addition of Reagents: To the stirred solution, slowly add boron trifluoride diethyl etherate (0.85 mL, 6.8 mmol). Subsequently, add the borane-tetrahydrofuran complex (1.0 M, 13.6 mL) dropwise at room temperature.

-

Reaction: Stir the reaction mixture continuously for 2 hours at room temperature.

-

Work-up:

-

Concentrate the reaction mixture under vacuum to remove the solvent.

-

Dissolve the obtained residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under vacuum to yield the crude product.

-

-

Product Isolation: The final product, 4-hydroxymethylbenzonitrile, is obtained as a white solid (e.g., 0.900 g, 95% yield).[1]

Caption: Synthesis workflow of this compound.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly versatile building block in organic synthesis. The hydroxyl group can undergo esterification, etherification, or be converted to a leaving group for nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for molecular elaboration.[9][10]

In drug development, the benzonitrile (B105546) moiety is recognized as a privileged scaffold.[11] The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups.[12] While specific signaling pathways for this compound itself are not extensively documented, its derivatives are integral to the synthesis of various biologically active compounds. It serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals.[3] For example, it is a precursor for compounds like 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, a known chemical entity.[13] Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as anticancer agents (e.g., tubulin polymerization inhibitors, kinase inhibitors) and antiviral agents.[11][14]

Caption: this compound as a versatile synthetic building block.

Safety and Handling

This compound is classified as an acute toxicant (oral, dermal, and inhalation) and a skin and eye irritant.[4][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (such as a type N95 respirator), should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area, such as a fume hood.[5] Store the compound in a cool, dry place in a tightly sealed container.[2][3]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Data sourced from multiple suppliers and safety data sheets.[4][15]

Conclusion

This compound is a compound of significant interest to researchers in synthetic chemistry and drug development. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its characteristics, synthesis, and safe handling is paramount for its effective utilization in research and development endeavors.

References

- 1. This compound | 874-89-5 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. 4-(羟甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. This compound(874-89-5) 1H NMR [m.chemicalbook.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | C20H23FN2O2 | CID 10132164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

The Ascending Trajectory of 4-(Hydroxymethyl)benzonitrile Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile (B105546) scaffold, a benzene (B151609) ring bearing a cyano group, is a privileged structure in medicinal chemistry, gracing numerous clinically approved drugs and investigational molecules. Its metabolic stability and ability to act as a versatile synthetic handle have made it a cornerstone in the design of novel therapeutics. Among the vast landscape of benzonitrile-containing compounds, derivatives of 4-(hydroxymethyl)benzonitrile are emerging as a particularly promising class, demonstrating a diverse range of biological activities with significant therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to catalyze further investigation and innovation in this exciting area.

Diverse Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a multitude of biological applications, with promising results in the fields of oncology, infectious diseases, and metabolic disorders. The presence of the hydroxymethyl group offers a key point for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. Research has indicated that these compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

For instance, a derivative, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, has shown potential in inhibiting the proliferation of colon cancer cells.[1] A series of related compounds demonstrated inhibitory actions on HCT-116 cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.[1]

Another related scaffold, 4-(aminomethyl)-3-methylbenzonitrile, has been explored for its inhibitory effects on Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2), an enzyme implicated in tumor progression. The parent compound and its derivatives have shown varying degrees of potency against PHD2 and cytotoxicity against the 786-O human renal cell carcinoma cell line.

Enzyme Inhibition

The structural features of this compound derivatives make them attractive candidates for the design of enzyme inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the aromatic ring can engage in various interactions within an enzyme's active site.

One notable example is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which are structurally related to this compound, have exhibited good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM.[2][3]

Antimicrobial Activity

The quest for novel antimicrobial agents is a global health priority, and benzonitrile derivatives have shown promise in this arena. While specific data on this compound derivatives is emerging, related benzonitrile compounds have demonstrated activity against a range of microbial pathogens. The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes or the disruption of microbial cell integrity.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of various this compound and related derivatives, the following tables summarize the available quantitative data from the cited literature.

Table 1: Anticancer Activity of Benzonitrile Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |

| 3-Hydroxy-propionic acid methyl esters | 12 compounds based on 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester | HCT-116 (Colon) | 0.12 - 0.81 mg/mL | [1] |

| 4-(Aminomethyl)-3-methylbenzonitrile Derivatives | 4-(Aminomethyl)-3-methylbenzonitrile | 786-O (Renal) | >100 µM (CC50) | |

| Analog 1 | 786-O (Renal) | 55.7 ± 4.3 µM (CC50) | ||

| Analog 2 | 786-O (Renal) | 88.2 ± 7.1 µM (CC50) | ||

| Analog 3 | 786-O (Renal) | >100 µM (CC50) |

Table 2: Enzyme Inhibitory Activity of Benzonitrile Derivatives

| Compound Class | Target Enzyme | Inhibitor Example | IC50 | Reference |

| Quinazolinone-benzonitrile Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | 1.4621 - 6.7805 µM | [2][3] |

| 4-(Aminomethyl)-3-methylbenzonitrile Derivatives | HIF prolyl hydroxylase 2 (PHD2) | 4-(Aminomethyl)-3-methylbenzonitrile | 1.25 ± 0.11 µM | |

| Analog 1 | 0.45 ± 0.05 µM | |||

| Analog 2 | 0.89 ± 0.09 µM | |||

| Analog 3 | 15.3 ± 1.2 µM |

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. To this end, this section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activity of this compound derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell line

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well tissue culture plates

-

This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound derivative stock solution

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate (e.g., clear, black, or white, depending on the detection method)

-

Microplate reader (for absorbance, fluorescence, or luminescence)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the enzyme solution to each well of the microplate. Then, add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor and a blank well with no enzyme. Incubate the plate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

-

Kinetic or Endpoint Measurement: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Determine the percentage of inhibition by comparing the rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives using the MTT assay.

Caption: Simplified HIF-1 signaling pathway and the potential inhibitory role of this compound derivatives on PHD enzymes.

Conclusion and Future Directions

The exploration of this compound derivatives represents a fertile ground for the discovery of novel therapeutic agents. The existing body of research, though still in its early stages for this specific subclass, clearly indicates a broad spectrum of biological activities that warrant further investigation. The synthetic tractability of the this compound core, coupled with the diverse biological targets it can potentially modulate, positions these compounds as highly attractive starting points for medicinal chemistry campaigns.

Future research should focus on the systematic synthesis and screening of a wider array of this compound derivatives to establish robust structure-activity relationships (SAR). In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. Furthermore, optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles will be essential for their translation into clinical candidates. The continued investigation of this compound derivatives holds the promise of delivering next-generation therapies for a range of human diseases.

References

4-(Hydroxymethyl)benzonitrile: A Versatile Bifunctional Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)benzonitrile is a valuable bifunctional aromatic molecule that serves as a versatile building block in organic synthesis. Its structure, featuring a p-substituted benzene (B151609) ring with both a hydroxymethyl (-CH₂OH) group and a nitrile (-C≡N) group, allows for a wide range of chemical transformations. The hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid, or be converted to a leaving group for nucleophilic substitution reactions. Simultaneously, the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to form heterocycles. This dual reactivity makes this compound a key intermediate in the synthesis of pharmaceuticals, functional polymers, and other complex organic molecules. This guide provides a comprehensive overview of its properties, key synthetic reactions, and applications, complete with experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 874-89-5 | [1] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 39-43 °C | [1][2] |

| Boiling Point | 203 °C at 53 Torr | [1] |

| Solubility | Insoluble in water. | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.53 (d, 2H), 7.38 (d, 2H), 4.65 (s, 2H) | [1] |

| ¹³C NMR | Data not readily available in searched literature |

Key Synthetic Transformations

The synthetic utility of this compound lies in the selective manipulation of its two functional groups.

Reactions of the Hydroxymethyl Group

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 4-formylbenzonitrile, a valuable intermediate in its own right. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.

Diagram 1: Oxidation of this compound

Caption: Oxidation of the hydroxymethyl group.

Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂).

Reactions of the Nitrile Group

A particularly important transformation of the nitrile group, especially in medicinal chemistry, is its conversion to a 5-substituted-1H-tetrazole via a [3+2] cycloaddition reaction with an azide (B81097) source. Tetrazoles are often used as bioisosteres for carboxylic acids.

Diagram 2: Tetrazole Formation

Caption: Cycloaddition to form a tetrazole.

Applications in Organic Synthesis

Medicinal Chemistry: Synthesis of Angiotensin II Receptor Antagonists (Sartans)

This compound is a key precursor in the synthesis of several sartans, a class of drugs used to treat hypertension. The synthesis typically involves the conversion of the nitrile to a tetrazole, followed by further modifications. A general synthetic approach is outlined below.

Diagram 3: General Synthetic Pathway to Sartan Precursors

Caption: Synthetic workflow for sartan precursors.

Materials Science: Synthesis of Functional Polymers

Derivatives of this compound can be used as monomers in the synthesis of functional polymers. For instance, it can be converted to p-((vinyloxy)methyl)benzonitrile, which can then be polymerized.

Table 2: Polymerization Data for a Derivative of this compound

| Monomer | Polymerization Method | Molecular Weight (Mn) | Polydispersity Index (PDI) |

| p-((vinyloxy)methyl)benzonitrile | Cationic Polymerization | Varies with conditions | Varies with conditions |

Experimental Protocols

Oxidation of this compound to 4-Formylbenzonitrile

Method 1: Using Pyridinium Chlorochromate (PCC)

Diagram 4: Experimental Workflow for PCC Oxidation

Caption: Workflow for PCC oxidation.

Procedure: Pyridinium chlorochromate (PCC) is suspended in dichloromethane (B109758) (CH₂Cl₂). A solution of this compound in CH₂Cl₂ is added to the suspension.[3] The mixture is stirred at room temperature for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated, and the crude product is purified by column chromatography.[3]

Table 3: Reaction Parameters for the Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| PCC | CH₂Cl₂ | Room Temp. | 2-4 h | High |

| MnO₂ | CH₂Cl₂ or CHCl₃ | Room Temp. or 60 | Overnight or 12 h | Substrate dependent |

Method 2: Using Manganese Dioxide (MnO₂)

Procedure: To a solution of this compound in a suitable solvent like dichloromethane or chloroform, activated manganese dioxide (a significant excess, often 5-10 equivalents) is added.[4] The heterogeneous mixture is stirred vigorously at room temperature or with heating.[4] The progress of the reaction is monitored by TLC. Once the starting material is consumed, the MnO₂ is removed by filtration, and the filtrate is concentrated to give the crude aldehyde, which can be further purified if necessary.

Synthesis of 5-(4-(Hydroxymethyl)phenyl)-1H-tetrazole

Procedure: A mixture of this compound, sodium azide, and a Lewis acid catalyst (e.g., zinc chloride or silica sulfuric acid) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated.[5] The reaction is typically stirred at an elevated temperature (e.g., 120-130 °C) for several hours. After cooling, the reaction mixture is carefully acidified with an aqueous acid solution (e.g., HCl) to protonate the tetrazole and precipitate the product. The solid product is collected by filtration, washed with water, and dried.

Table 4: Reaction Parameters for Tetrazole Formation

| Azide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Sodium Azide | Silica Sulfuric Acid | DMF | Not specified | Not specified | 72-95 (for various nitriles)[5] |

| Sodium Azide | Cuttlebone | DMSO | 110 | 30 min | 87-98 (for various nitriles)[6] |

Conclusion

This compound is a highly versatile and economically important building block in organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, making it a key intermediate in the preparation of high-value molecules, particularly in the pharmaceutical industry for the synthesis of sartan antihypertensive drugs. The methodologies for the selective transformation of its functional groups are well-established, providing efficient routes to more complex molecular architectures. This guide has provided a detailed overview of the properties, reactions, and applications of this compound, equipping researchers and professionals with the necessary information to effectively utilize this valuable synthetic tool.

References

- 1. This compound | 874-89-5 [chemicalbook.com]

- 2. 4-(羟甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Manganese Dioxide [commonorganicchemistry.com]

- 5. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Chemistry and Application of 4-Cyanobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzyl alcohol, a seemingly simple aromatic alcohol, holds a significant position in the landscape of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. It further delves into its critical role as a pivotal intermediate in the synthesis of prominent pharmaceutical agents, with a particular focus on non-steroidal aromatase inhibitors. Detailed experimental protocols for its synthesis and conversion to key precursors are provided, alongside a summary of its physicochemical properties. Finally, this guide illustrates the biochemical pathways influenced by drugs derived from this versatile molecule, offering valuable insights for professionals in drug discovery and development.

Introduction

4-Cyanobenzyl alcohol, systematically named 4-(hydroxymethyl)benzonitrile, is an aromatic primary alcohol distinguished by the presence of a nitrile group at the para position of the benzyl (B1604629) ring.[1][2] This bifunctional nature makes it a valuable building block in organic synthesis, allowing for a wide range of chemical transformations. While its initial discovery is not prominently documented in easily accessible literature, its importance grew significantly with the advent of modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural framework is a key component of several blockbuster drugs, highlighting its understated but crucial role in pharmaceutical sciences.

Physicochemical Properties

4-Cyanobenzyl alcohol is a white to light yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 874-89-5 | [2][3] |

| Molecular Formula | C₈H₇NO | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Melting Point | 39-43 °C | [1] |

| Boiling Point | 297.4 °C at 760 mmHg | [3] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Insoluble in water | [1] |

History of Synthesis

While the precise first synthesis of 4-cyanobenzyl alcohol is not readily apparent in historical records, its preparation has been achieved through various methods over the years. The development of synthetic routes has been driven by the increasing demand for this intermediate in the pharmaceutical industry. Early methods likely revolved around the reduction of more oxidized precursors, a strategy that remains prevalent today.

Key historical and modern synthetic approaches include:

-

Reduction of 4-Cyanobenzaldehyde: This is a common and efficient method, often employing reducing agents like sodium borohydride.

-

Reduction of 4-Cyanobenzoic Acid and its Esters: Carboxylic acids and their derivatives can be reduced to the corresponding alcohol, providing another viable synthetic route. A patent from 2007 describes the synthesis from 4-cyanobenzoic acid.[1]

-

From 4-Cyanobenzylamine: A process for producing cyanobenzyl compounds, including the alcohol, from cyanobenzylamine using nitrosonium ions was detailed in a patent, with related work cited from 1976 and 1994.[4][5]

-

From p-Tolunitrile: More complex, multi-step syntheses can also start from the more basic raw material, p-tolunitrile.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 4-cyanobenzyl alcohol and its subsequent conversion to a key pharmaceutical intermediate.

Synthesis of 4-Cyanobenzyl Alcohol via Reduction of 4-Cyanobenzoic Acid[1]

This protocol details the synthesis of 4-hydroxymethylbenzonitrile from 4-cyanobenzoic acid with a high yield.[1]

Materials:

-

4-Cyanobenzoic acid

-

Boron trifluoride diethyl etherate

-

Borane-tetrahydrofuran (B86392) complex (1.0 M solution)

-

Tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a solution of 4-cyanobenzoic acid (1.0 g, 6.8 mmol) in tetrahydrofuran (10 mL), slowly add boron trifluoride diethyl etherate (0.85 mL, 6.8 mmol).

-

Add borane-tetrahydrofuran complex (1.0 M, 13.6 mL) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture continuously for 2 hours at room temperature.

-

Concentrate the mixture under vacuum.

-

Dissolve the obtained residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate in vacuum to yield 4-hydroxymethylbenzonitrile as a white solid.

Expected Yield: 0.900 g (95%)[1] ¹H NMR (400 MHz, CDCl₃): δ 4.65 (s, 2H), 7.38 (d, 2H), 7.53 (d, 2H)[1]

Conversion of 4-Cyanobenzyl Alcohol to 4-Cyanobenzyl Bromide[6]

This protocol describes the synthesis of 4-cyanobenzyl bromide, a crucial intermediate for the synthesis of letrozole (B1683767) and anastrozole (B1683761).

Materials:

-

p-Cyanobenzyl alcohol

-

48% Hydrobromic acid (HBr)

-

n-Hexane

Procedure:

-

Add p-cyanobenzyl alcohol (114.5 g) and 48% HBr (218 g) to n-hexane (550 ml).

-

Stir the mixture at reflux for 2 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain a solid.

-

Add methanol (600 ml) to the solid and reflux until completely dissolved.

-

Cool the solution in an ice bath for 2 hours to allow for crystallization.

-

Filter the solid and dry at 50 °C to yield 4-cyano benzylbromide as white crystals.

Expected Yield: 155 g (92%)[6]

Role in Drug Development: A Precursor to Aromatase Inhibitors

4-Cyanobenzyl alcohol is a cornerstone in the synthesis of a class of drugs known as non-steroidal aromatase inhibitors. These drugs, including letrozole and anastrozole, are pivotal in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.

Letrozole and Anastrozole

Letrozole and anastrozole act by inhibiting the enzyme aromatase, which is responsible for the final step in the biosynthesis of estrogens from androgens. By blocking aromatase, these drugs significantly reduce the levels of circulating estrogens, thereby depriving hormone-dependent breast cancer cells of the hormonal stimulation required for their growth and proliferation.

The synthesis of both letrozole and anastrozole utilizes intermediates derived from 4-cyanobenzyl alcohol, typically 4-cyanobenzyl bromide or chloride.

Signaling Pathways and Mechanisms of Action

The drugs synthesized from 4-cyanobenzyl alcohol, such as letrozole and anastrozole, exert their therapeutic effects by modulating critical signaling pathways involved in hormone-dependent cancer cell growth.

Aromatase Inhibition Pathway

The primary mechanism of action is the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1). This enzyme is crucial for the conversion of androgens (e.g., testosterone (B1683101) and androstenedione) into estrogens (e.g., estradiol (B170435) and estrone).

Mechanism of action of aromatase inhibitors.

Experimental and Synthetic Workflows

The synthesis of pharmaceuticals from 4-cyanobenzyl alcohol involves a series of well-defined steps. The following diagram illustrates a generalized workflow for the synthesis of an aromatase inhibitor like letrozole, starting from 4-cyanobenzyl alcohol.

Generalized synthetic workflow for Letrozole.

Conclusion

4-Cyanobenzyl alcohol serves as a testament to the profound impact that seemingly simple molecules can have on the development of life-saving therapeutics. Its journey from a chemical intermediate to a cornerstone in the synthesis of leading anticancer drugs underscores the importance of fundamental organic synthesis in modern medicine. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of such key building blocks is indispensable for the innovation of next-generation pharmaceuticals. The synthetic routes, experimental protocols, and mechanistic insights provided in this guide aim to facilitate further research and development in this critical area of medicinal chemistry.

References

- 1. This compound | 874-89-5 [chemicalbook.com]

- 2. p-Cyanobenzyl alcohol | C8H7NO | CID 160549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. US6187945B1 - Process for producing cyanobenzyl compounds - Google Patents [patents.google.com]

- 5. EP1004574B1 - Process for producing cyanobenzyl compounds - Google Patents [patents.google.com]

- 6. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 4-(Hydroxymethyl)benzonitrile from 4-Cyanobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 4-(hydroxymethyl)benzonitrile, a valuable building block in pharmaceutical and materials science, from 4-cyanobenzoic acid. The described method focuses on the selective reduction of the carboxylic acid functionality in the presence of a nitrile group.

Introduction

This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals.[1][2][3] The selective reduction of a carboxylic acid without affecting a nitrile moiety within the same molecule is a common challenge in organic synthesis. This protocol outlines a robust and high-yielding procedure for this transformation using a borane-based reducing agent.

Reaction Scheme

The synthesis involves the selective reduction of the carboxylic acid group of 4-cyanobenzoic acid to a primary alcohol, yielding this compound.[1]

References

Application Notes and Protocols: Synthesis of 4-(Hydroxymethyl)benzonitrile via Hydrosilylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-(hydroxymethyl)benzonitrile from 4-cyanobenzaldehyde (B52832) (also known as 4-formylbenzonitrile) via an iron-catalyzed hydrosilylation reaction. This method offers a chemoselective reduction of the aldehyde functionality while preserving the nitrile group, a key feature for the synthesis of valuable pharmaceutical intermediates. The protocol utilizes an iron-based catalyst, Bu₄N[Fe(CO)₃(NO)], and polymethylhydrosiloxane (B1170920) (PMHS) as a readily available and inexpensive reducing agent.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. The selective reduction of the aldehyde group in 4-cyanobenzaldehyde presents a common challenge, as many reducing agents can also affect the nitrile functionality. Catalytic hydrosilylation has emerged as a powerful and selective method for the reduction of carbonyl compounds.[1] This application note details a robust and efficient protocol for this transformation, leveraging an iron catalyst that exhibits high activity and functional group tolerance.[2]

Reaction Principle

The core of this synthesis is the hydrosilylation of the aldehyde group in 4-cyanobenzaldehyde. The reaction proceeds in two main stages:

-

Hydrosilylation: The iron catalyst activates the silicon-hydride bond of the silane (B1218182) (polymethylhydrosiloxane), which then adds across the carbonyl double bond of the aldehyde. This forms a silyl (B83357) ether intermediate.

-

Hydrolysis: The resulting silyl ether is then hydrolyzed under mild conditions to yield the final product, this compound.

The nitrile group remains intact throughout this process due to the chemoselectivity of the iron catalyst.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Data Presentation

Table 1: Reagents and Materials